Structural Differentiation from Nebracetam: Direct Ring-Attached Amine vs. Aminomethyl Linker Drives Divergent Pharmacological Profiles
4-Amino-1-benzyl-5-methylpyrrolidin-2-one and Nebracetam share the identical molecular formula (C₁₂H₁₆N₂O, MW 204.27) but differ in the attachment of the primary amine: directly at the C4 ring position in the target compound versus a C4-aminomethyl linker in Nebracetam . This structural difference has functional consequences. Nebracetam is established as an M₁ muscarinic acetylcholine receptor agonist [1], whereas preliminary pharmacological screening of 4-amino-1-benzyl-5-methylpyrrolidin-2-one indicates CCR5 antagonist activity, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [2]. This represents a complete divergence in primary pharmacology arising from the amine attachment mode.
| Evidence Dimension | Primary pharmacological target profile |
|---|---|
| Target Compound Data | CCR5 antagonist activity (preliminary screening; exact IC₅₀ not publicly reported) |
| Comparator Or Baseline | Nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one): M₁ muscarinic acetylcholine receptor agonist |
| Quantified Difference | Qualitative target switch: CCR5 (chemokine receptor) vs. M₁ mAChR (G-protein coupled receptor family A) |
| Conditions | Target compound: preliminary pharmacological screening assay (details not fully disclosed). Nebracetam: M₁ receptor agonism confirmed in Jurkat cells via intracellular Ca²⁺ mobilization assay [1]. |
Why This Matters
Researchers procuring a 1-benzylpyrrolidin-2-one building block for neuroscience applications (M₁ agonism) must not substitute Nebracetam with this compound, as the direct amine attachment redirects activity toward chemokine receptor modulation, a completely different therapeutic area.
- [1] MedChemExpress. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist. Investigation of [Ca²⁺]i rise in Jurkat cells. View Source
- [2] Zhang, H. Semantic Scholar. Preliminary screening of pharmacological activity indicates CCR5 antagonist activity for 4-amino-1-benzyl-5-methylpyrrolidin-2-one. (2012). View Source
